molecular formula C25H18F3N3OS2 B11082450 2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11082450
M. Wt: 497.6 g/mol
InChI Key: QGHDPDCUZWDSBQ-UHFFFAOYSA-N
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Description

2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenothiazine moiety, and a tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of specialized equipment and controlled reaction environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used in the study of radical trifluoromethylation and other chemical transformations.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenothiazine moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its combination of a trifluoromethyl group, phenothiazine moiety, and tetrahydroquinoline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H18F3N3OS2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H18F3N3OS2/c26-25(27,28)17-9-10-22-20(12-17)31(19-7-3-4-8-21(19)34-22)23(32)14-33-24-16(13-29)11-15-5-1-2-6-18(15)30-24/h3-4,7-12H,1-2,5-6,14H2

InChI Key

QGHDPDCUZWDSBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Origin of Product

United States

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